Dibenzo[b,d]furan-3-sulfonyl chloride
Overview
Description
Dibenzo[b,d]furan-3-sulfonyl chloride is an organic compound with the molecular formula C12H7ClO3S. It is a derivative of dibenzofuran, where a sulfonyl chloride group is attached to the third position of the dibenzofuran ring. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]furan-3-sulfonyl chloride typically involves the sulfonation of dibenzofuran followed by chlorination. The process can be summarized as follows:
Sulfonation: Dibenzofuran is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group at the third position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation and chlorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]furan-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Electrophilic Aromatic Substitution: The dibenzofuran ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Halogenating agents (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Halogenated Dibenzofurans: Formed by halogenation reactions.
Scientific Research Applications
Dibenzo[b,d]furan-3-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl chloride groups into organic molecules.
Pharmaceutical Research: In the synthesis of potential drug candidates and bioactive molecules.
Material Science: In the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in organic molecules, leading to the formation of sulfonamide, sulfonate ester, and other derivatives .
Comparison with Similar Compounds
Dibenzofuran: The parent compound, which lacks the sulfonyl chloride group.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzodioxin: A related compound with two oxygen atoms in the central ring.
Uniqueness: Dibenzo[b,d]furan-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and research applications .
Properties
IUPAC Name |
dibenzofuran-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJNXSWIIBSXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623293 | |
Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42138-14-7 | |
Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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